molecular formula C14H13ClN2O3S2 B2580179 3-(4-chlorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1705408-51-0

3-(4-chlorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2580179
CAS No.: 1705408-51-0
M. Wt: 356.84
InChI Key: DWBYWDKOGWJCFP-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle, conferring conformational rigidity.
  • Thiophen-2-yl carboxamide: A thiophene-linked carboxamide, contributing to π-π stacking interactions in biological systems.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S2/c15-10-3-5-11(6-4-10)22(19,20)12-8-17(9-12)14(18)16-13-2-1-7-21-13/h1-7,12H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBYWDKOGWJCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The 4-chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Thiophen-2-yl Group: This can be achieved through coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Thiophene-Sulfonamide Derivatives ()

Compounds 26–29 from Alsaid Mansour’s study share the thiophene and sulfonamide motifs but differ in substituents and core heterocycles. Notable examples:

  • Compound 26 : Features a thiazole-linked sulfonamide with an IC50 of 10.25 µM against breast cancer cells.
  • Compound 29 : Includes a methoxybenzothiazole group, achieving an IC50 of 9.39 µM , threefold more potent than doxorubicin .

Key Differences :

  • The azetidine’s compact structure may enhance metabolic stability compared to bulkier substituents in analogues.
N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)methanesulfonyl]thiophene-2-carboxamide ()
  • Structure : Contains a thiophene-carboxamide core with a benzylsulfonyl group and dual chloro-substitutions.
  • Molecular Weight : 426.34 g/mol, heavier than the target compound (371.89 g/mol) due to the benzylsulfonyl moiety .

Comparison :

  • The target compound’s azetidine-sulfonamide linkage may improve solubility compared to the benzylsulfonyl group in ’s compound.
  • Both share chloro-substitutions, but the azetidine’s rigidity could favor target binding over the flexible benzyl group.
Antiproliferative Activity
  • Compounds 26–29 : Exhibit IC50 values of 9.39–10.25 µM , outperforming doxorubicin (IC50 ~30 µM) in breast cancer models .
  • The azetidine’s electron-deficient nature may enhance interactions with cellular targets like kinases or tubulin.
Heterocyclic Influence on Bioactivity
  • Thiophene vs. Benzofuran : highlights pyrimidin-2-ol/thiol derivatives with benzofuran-thiophene hybrids, but these lack sulfonamide groups, reducing overlap with the target compound’s mechanism .
  • Sulfonamide Positioning : The azetidine-linked sulfonamide in the target compound may facilitate hydrogen bonding with enzymatic active sites, unlike benzylsulfonyl groups in ’s analogue.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Key Substituents
Target Compound 371.89 Azetidine, 4-Cl-benzenesulfonyl
Compound 26 () 397.46 Thiazole, prop-1-enylamino
Compound 426.34 Benzylsulfonyl, dual Cl

The target compound’s lower molecular weight may improve membrane permeability compared to bulkier analogues.

Metabolic Stability
  • Azetidine vs. Larger Heterocycles : The azetidine’s small size and rigidity could reduce cytochrome P450-mediated metabolism, extending half-life relative to compounds with larger rings (e.g., pyrimidins in ).

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